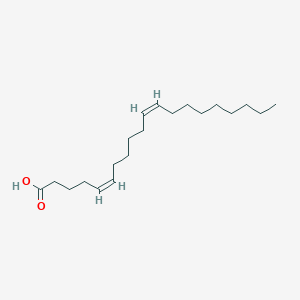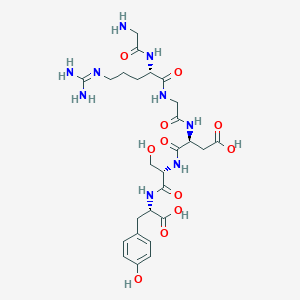
(Z,Z)-5,11-Eicosadienoic Acid
Overview
Description
Molecular Structure Analysis
The molecular structure of fatty acids like eicosadienoic acid typically includes a carboxylic acid group (-COOH) attached to a long aliphatic chain, which can be either saturated or unsaturated . The “(Z,Z)” notation indicates the configuration of the double bonds, but without more specific information, it’s difficult to provide a detailed structural analysis .Chemical Reactions Analysis
Fatty acids can undergo various chemical reactions, including oxidation and esterification . Oxidation can produce a variety of compounds, including hydroperoxides, alcohols, aldehydes, and ketones . Esterification, on the other hand, is commonly used to produce fats and oils .Physical And Chemical Properties Analysis
Fatty acids have both hydrophilic (carboxylic acid group) and hydrophobic (aliphatic chain) regions, which allow them to interact with both polar and non-polar substances . They tend to be oily liquids or waxy solids at room temperature .Scientific Research Applications
1. Topoisomerase I Inhibitory Activity
(Z,Z)-5,11-Eicosadienoic acid has been identified as a potent inhibitor of human topoisomerase I, an enzyme crucial for DNA replication and transcription. This finding suggests potential applications in cancer research and treatment. The synthesis approach developed for this compound demonstrates high yields and selectivity, making it a viable candidate for further pharmacological studies (D’yakonov et al., 2013).
2. Modulation of Inflammatory Responses
Research indicates that eicosadienoic acid can significantly influence inflammatory processes. It modulates the production of pro-inflammatory mediators in murine macrophages, impacting nitric oxide, prostaglandin E2, and tumor necrotic factor-α production. This suggests its potential role in regulating inflammatory responses and its use in studying inflammatory diseases (Huang et al., 2011).
3. Synthesis of Natural Products
The compound is relevant to the synthesis of demospongic acids and related natural products. A flexible and efficient synthesis method for (Z,Z)-5,11-Eicosadienoic acid has been developed, which is crucial for the study of these natural products and their potential therapeutic applications (Adrian & Stark, 2016).
4. Anticancer Activity
Certain conjugates of polyhydroxysteroids with long-chain fatty acids, including (Z,Z)-5,11-Eicosadienoic acid, have been isolated from marine organisms and shown to possess significant anticancer activities. These findings open new avenues for cancer therapy research, particularly in natural product pharmacology (Malyarenko et al., 2020).
5. Anti-Inflammatory and Pheromone Synthesis
(Z,Z)-5,11-Eicosadienoic acid plays a role in anti-inflammatory mechanisms and in the biosynthesis of pheromones in certain moth species. This dual role underscores its significance in both medical and ecological research contexts (Bassaganya-Riera et al., 2002; Zhao et al., 2004).
Future Directions
properties
IUPAC Name |
(5Z,11Z)-icosa-5,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNQXHBZULXMM-GJWNNSPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548392 | |
| Record name | (5Z,11Z)-Icosa-5,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,Z)-5,11-Eicosadienoic Acid | |
CAS RN |
70363-48-3 | |
| Record name | 5,11-Eicosadienoic acid, (5Z,11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070363483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,11Z)-Icosa-5,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-EICOSADIENOIC ACID, (5Z,11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH136AJ4US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)



![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)





![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
